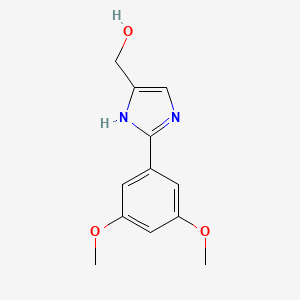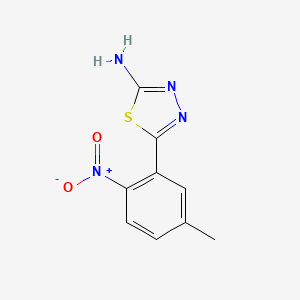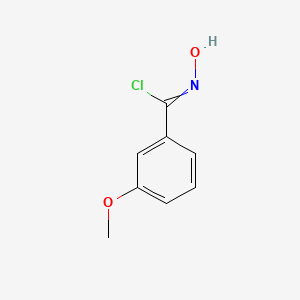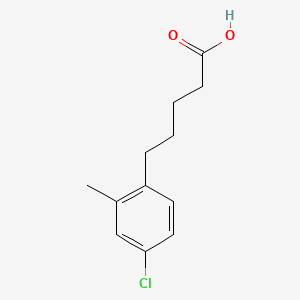
2-(3,5-Dimethoxyphenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethoxyphenyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely recognized for their diverse biological and pharmacological activities. This particular compound features a 3,5-dimethoxyphenyl group attached to an imidazole ring, with a methanol group at the 5-position of the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)imidazole-5-methanol typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with 1,2-dicarbonyl compounds and ammonium acetate under thermal solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethoxyphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethoxyphenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of functional materials and as a ligand in catalysis.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. The methoxy groups and the methanol moiety can also influence its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)imidazole-5-methanol
- 2-(3,5-Dimethylphenyl)imidazole-5-methanol
- 2-(4-Methoxyphenyl)imidazole-5-methanol
Uniqueness
2-(3,5-Dimethoxyphenyl)imidazole-5-methanol is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance its solubility and binding interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
[2-(3,5-dimethoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-3-8(4-11(5-10)17-2)12-13-6-9(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
Clave InChI |
AJSSNWJVXGLVRC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2=NC=C(N2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13684820.png)
![(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B13684822.png)
![2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13684825.png)

![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)


